2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol
Description
2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an indole moiety, a piperazine ring, and an ethanol group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-18-7-3-4-8-20(18)15-27-13-12-26(16-21(27)11-14-28)17-24-19(2)22-9-5-6-10-23(22)25-24/h3-10,21,25,28H,11-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBESOOHXWLSZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=C(C4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be synthesized by the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reactions: The indole moiety and the piperazine ring are coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Introduction of the Ethanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted ethanol derivatives.
Scientific Research Applications
2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies investigating the role of indole derivatives in biological systems.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can modulate the activity of various neurotransmitter receptors. The ethanol group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(1H-indol-3-yl)methyl]-1-[(2-phenyl)methyl]piperazin-2-yl]ethanol
- 2-[4-[(5-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol
Uniqueness
2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol is unique due to the specific substitution pattern on the indole and piperazine rings. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
